4-(3-bromopropyl)benzoyl Chloride
Description
4-(3-Bromopropyl)benzoyl chloride is an organobromine compound characterized by a benzoyl chloride group substituted with a 3-bromopropyl chain at the para position. Its structure combines the reactivity of an acyl chloride with the alkyl bromide moiety, making it valuable in organic synthesis, particularly in pharmaceutical intermediates and cross-coupling reactions. For example, it serves as a precursor in synthesizing sulfonamide derivatives like GAT193, a compound studied for its biological activity . The bromopropyl chain enhances its utility as an alkylating agent, while the benzoyl chloride group enables nucleophilic acyl substitution.
Properties
CAS No. |
123876-53-9 |
|---|---|
Molecular Formula |
C10H10BrClO |
Molecular Weight |
261.54 g/mol |
IUPAC Name |
4-(3-bromopropyl)benzoyl chloride |
InChI |
InChI=1S/C10H10BrClO/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6H,1-2,7H2 |
InChI Key |
YGCGJAZXGLNVCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCBr)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Bromobenzoyl Chloride
- Structure : Lacks the 3-bromopropyl chain, featuring a single bromine atom directly attached to the benzene ring.
- However, the electron-withdrawing bromine enhances electrophilicity at the carbonyl carbon . Applications: Primarily used in peptide coupling and as a derivatization agent. Safety: Both compounds share hazards (e.g., skin/eye irritation), but 4-bromobenzoyl chloride has a lower molecular weight (237.46 g/mol vs.
| Property | 4-(3-Bromopropyl)benzoyl Chloride | 4-Bromobenzoyl Chloride |
|---|---|---|
| Molecular Formula | C₁₀H₁₀BrClO | C₇H₄BrClO |
| Molecular Weight (g/mol) | 275.58 | 237.46 |
| Key Functional Groups | Acyl chloride, bromopropyl chain | Acyl chloride, bromine |
| Primary Use | Alkylation, pharmaceutical synthesis | Peptide coupling |
4-(Trichloromethyl)benzoyl Chloride
- Structure : Features a trichloromethyl (-CCl₃) group instead of the bromopropyl chain.
- Key Differences :
- Electronic Effects : The -CCl₃ group is strongly electron-withdrawing, increasing the acyl chloride’s reactivity toward nucleophiles compared to the bromopropyl variant.
- Applications : Used in polymer chemistry (e.g., crosslinked polyimides) due to its ability to form stable covalent networks .
- Stability : The trichloromethyl group may reduce hydrolytic stability relative to the bromopropyl derivative.
4-[[(Benzoyl)Amino]Sulphonyl]Benzoyl Chloride
- Structure : Contains a sulphonamide-benzoyl hybrid structure.
- Key Differences :
- Reactivity : The sulphonamide group enables hydrogen bonding and participation in multi-step syntheses (e.g., cyprosulfamide production), unlike the alkylation-focused bromopropyl derivative .
- Solubility : Polar sulphonamide substituents improve solubility in polar aprotic solvents (e.g., DMF), whereas the bromopropyl chain increases lipophilicity.
4-Amino-3-chloro-5-(trifluoromethyl)benzoyl Chloride
- Structure: Substituted with amino, chloro, and trifluoromethyl groups.
- Key Differences :
- Electronic Profile : The trifluoromethyl group (-CF₃) is both electron-withdrawing and hydrophobic, directing reactivity toward electrophilic aromatic substitution rather than alkylation .
- Pharmaceutical Relevance : This compound is tailored for APIs requiring fluorine-based bioactivity, contrasting with the bromopropyl variant’s role in alkylation or coupling reactions.
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